![molecular formula C16H17N3O3 B5579234 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

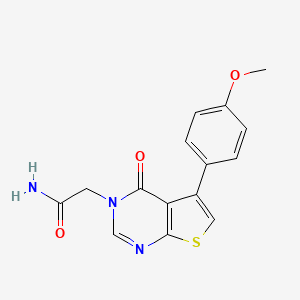

1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 299.12699141 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Correlation and Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds, including structures similar to 1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, have shown significant promise in treating heart and circulatory failures. Their structural features, particularly with bulky substituents or electron-rich moieties, have been studied for their potential as acetylcholinesterase (AChE) inhibitors. Notably, derivatives with a biphenyl side chain have demonstrated potential in this context, indicating a promising avenue for therapeutic applications beyond traditional drug paradigms (Huey Chong Kwong et al., 2019).

Electrochemical Synthesis for Pharmaceutical Applications

The electrochemical tandem sp3 (C–H) double amination process offers a novel pathway for synthesizing 3-acyl imidazo[1,5-a]pyridines, a structurally significant moiety in pharmaceuticals. This method simplifies the conventional multi-step synthesis into a single step, leveraging redox mediators for efficient production, thereby streamlining the pathway to obtain compounds with potential pharmaceutical applications (Qiang Wang et al., 2022).

Antituberculotic Activity

Research into the derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid has uncovered compounds with suspected antituberculotic activity. The synthesis of these compounds and their subsequent testing for antituberculotic properties underscore the potential of imidazo[4,5-b]pyridine derivatives as a basis for developing new treatments for tuberculosis, highlighting the importance of structural modifications for enhanced bioactivity (L. Bukowski & M. Janowiec, 1996).

Photoreaction Studies for Material Sciences

Studies on diarylethene derivatives with imidazo[1,2-a]pyridine rings have revealed their capability for thermally irreversible photochromic systems. Such compounds exhibit photoinduced ring-closure reactions, with potential applications in material sciences, especially in the development of materials with photoresponsive properties. The reversible photoreaction and the stable absorption of the closed-ring form at elevated temperatures suggest utility in creating photochromic materials with long-lasting stability (Yasuhide Nakayama et al., 1991).

Prospective Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has been extensively studied for its broad spectrum of pharmacological applications, including anticancer, antimicrobial, and antiviral activities. This diversity underscores the scaffold's significance as a "drug prejudice" platform, facilitating the development of novel therapeutic agents by structural modifications. The representation of this scaffold in various marketed preparations emphasizes its importance in drug discovery and development processes (A. Deep et al., 2016).

Mechanism of Action

The mechanism of action of TMP derivatives is often associated with their ability to inhibit key proteins involved in cell growth and proliferation . For example, TMP derivatives have displayed notable anti-cancer effects by effectively inhibiting tubulin . In another study, a TMP-based agent was found to boost the anticancer therapy with reduced adverse effects when used in combination therapy .

Safety and Hazards

The safety and hazards associated with TMP derivatives can also vary depending on the specific compound. While some TMP derivatives have shown promising therapeutic effects, others may have potential toxicity or adverse effects . Therefore, it’s crucial to conduct thorough safety assessments for each specific TMP derivative.

Future Directions

Given the diverse bioactivity effects of TMP derivatives, they hold great potential for the development of new therapeutic agents across a wide range of biomedical applications . Future research could focus on optimizing the synthesis of these compounds, further elucidating their mechanisms of action, and conducting comprehensive safety assessments. This will pave the way for the potential use of these compounds in clinical settings.

Properties

IUPAC Name |

1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c1-19-12-5-6-17-9-11(12)18-16(19)10-7-13(20-2)15(22-4)14(8-10)21-3/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPIYJXFUZXEHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2)N=C1C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,2-diphenoxyacetamide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5579221.png)